N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyridine ring, and sulfur-containing functional groups, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C23H14N4OS4 |
|---|---|
Molecular Weight |
490.7g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-(furan-2-yl)-6-thiophen-2-ylpyridin-2-yl]sulfanylethanethioamide |
InChI |
InChI=1S/C23H14N4OS4/c24-12-15-14(18-6-3-9-28-18)11-17(19-8-4-10-30-19)25-22(15)31-13-21(29)27-23-26-16-5-1-2-7-20(16)32-23/h1-11H,13H2,(H,26,27,29) |
InChI Key |
YONSQIRGHYVCMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)CSC3=C(C(=CC(=N3)C4=CC=CS4)C5=CC=CO5)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)CSC3=C(C(=CC(=N3)C4=CC=CS4)C5=CC=CO5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyridine ring and the thiol groups. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE: shares similarities with other benzothiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
